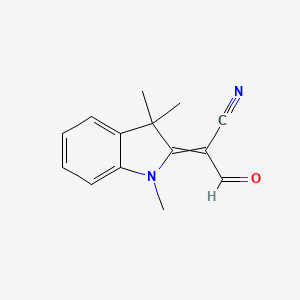

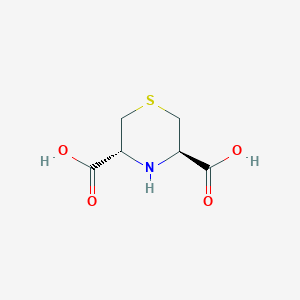

![molecular formula C9H8ClNO B2660441 4-(Chloromethyl)-2-methylbenzo[d]oxazole CAS No. 1806287-19-3](/img/structure/B2660441.png)

4-(Chloromethyl)-2-methylbenzo[d]oxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“4-(Chloromethyl)-2-methylbenzo[d]oxazole” is a chemical compound that belongs to the class of oxazoles . Oxazoles are heterocyclic compounds that contain an oxygen atom and a nitrogen atom in a five-membered ring . They are known for their various biological activities and are considered significant in medicinal chemistry .

Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest for many researchers . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Green synthetic approaches are also being used to minimize the production of hazardous chemical substances .Chemical Reactions Analysis

Oxazole compounds, including “this compound”, can undergo various chemical reactions. These reactions often result in the production of various biologically active compounds .科学的研究の応用

Antibacterial Properties

One of the notable applications of benzothiazole derivatives, which are structurally related to 4-(Chloromethyl)-2-methylbenzo[d]oxazole, is in the development of antibacterial agents. Mahmood-ul-hassan et al. (2002) synthesized Schiff bases derived from benzothiazoles and examined their Zn(II) chelates for antibacterial properties against pathogenic bacterial species such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The study highlights the potential of benzothiazole derivatives in synthesizing compounds that could combat antibiotic-resistant strains, emphasizing the relevance of the azomethine linkage in biological activities and coordination chemistry (Mahmood-ul-hassan, Z. Chohan, & C. Supuran, 2002).

Anticancer Activity

Another significant area of application is in the development of anticancer agents. Derivatives of benzothiazole, which share a common motif with this compound, have been investigated for their antitumor properties. For instance, Bradshaw et al. (2002) explored the antitumor properties of novel 2-(4-aminophenyl)benzothiazoles, which demonstrated potent and selective anticancer activity in vitro and in vivo. This study underscores the importance of metabolic biotransformation and the strategic use of amino acid conjugation to enhance the drug's efficacy and safety profile (Bradshaw et al., 2002).

Corrosion Inhibition

Gece and Bilgiç (2009) conducted a study on the corrosion inhibition efficiencies of several cyclic nitrogen compounds, including benzothiazole derivatives, on steel in sodium chloride media. Their research, utilizing semiempirical PM3 and density functional theory methods, found that these compounds, due to their molecular structures, can effectively inhibit corrosion, showcasing another practical application of benzothiazole derivatives in industrial settings (Gece & Bilgiç, 2009).

Photophysical Studies

Lopes et al. (2011) synthesized and analyzed methyl 4-chloro-5-phenylisoxazole-3-carboxylate (MCPIC), a compound related to this compound, for its photochemical and vibrational properties when isolated in cryogenic matrices. Their study provided insights into the photophysical behaviors of such compounds, which could be relevant in developing materials with specific light-absorption properties (Lopes et al., 2011).

将来の方向性

Oxazole-based molecules, including “4-(Chloromethyl)-2-methylbenzo[d]oxazole”, are becoming a significant heterocyclic nucleus in medicinal chemistry. Researchers globally are synthesizing diverse oxazole derivatives, leading to the discovery of potential medicinal drug candidates . The development of efficient and eco-friendly catalytic systems for the preparation of oxazole derivatives is a key research topic in organic synthesis .

特性

IUPAC Name |

4-(chloromethyl)-2-methyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-6-11-9-7(5-10)3-2-4-8(9)12-6/h2-4H,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWWCWCYLRXAOEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2O1)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(Adamantan-1-yl)-1-{2-[4-(dimethylamino)phenyl]ethyl}urea](/img/structure/B2660359.png)

![10-(4-Methoxyphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2660361.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-phenyloxalamide](/img/structure/B2660362.png)

![3-chloro-7-[3-(2-methoxyethoxy)benzoyl]-5H,6H,7H,8H-pyrido[3,4-c]pyridazine](/img/structure/B2660368.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2660369.png)

![N-(4-bromophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2660377.png)